molecular formula C8H8BrNO B8269719 4-Bromo-2,3-dihydro-1-benzofuran-7-amine

4-Bromo-2,3-dihydro-1-benzofuran-7-amine

Cat. No. B8269719
M. Wt: 214.06 g/mol
InChI Key: NLCYIMKGSWJFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydro-1-benzofuran-7-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,3-dihydro-1-benzofuran-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dihydro-1-benzofuran-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2,3-dihydro-1-benzofuran-7-amine involves the conversion of 4-bromo-2,3-dihydro-1-benzofuran to the corresponding 7-bromo-4-hydroxy-2,3-dihydro-1-benzofuran, followed by the conversion of the hydroxyl group to an amine group.

Starting Materials
4-bromo-2,3-dihydro-1-benzofuran, Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), Ammonium chloride (NH4Cl), Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Sodium sulfite (Na2SO3), Sodium carbonate (Na2CO3), Sodium chloride (NaCl), Ethanol (C2H5OH), Water (H2O)

Reaction
Step 1: Conversion of 4-bromo-2,3-dihydro-1-benzofuran to 7-bromo-4-hydroxy-2,3-dihydro-1-benzofuran, a. Dissolve 4-bromo-2,3-dihydro-1-benzofuran in a mixture of ethanol and water, b. Add sodium hydroxide (NaOH) to the mixture and stir for 30 minutes, c. Add hydrogen peroxide (H2O2) to the mixture and stir for an additional 30 minutes, d. Acidify the mixture with hydrochloric acid (HCl) and extract the product with ethyl acetate, e. Dry the organic layer with sodium sulfate (Na2SO4) and evaporate the solvent to obtain 7-bromo-4-hydroxy-2,3-dihydro-1-benzofuran, Step 2: Conversion of 7-bromo-4-hydroxy-2,3-dihydro-1-benzofuran to 4-bromo-2,3-dihydro-1-benzofuran-7-amine, a. Dissolve 7-bromo-4-hydroxy-2,3-dihydro-1-benzofuran in a mixture of water and ethanol, b. Add sodium nitrite (NaNO2) and ammonium chloride (NH4Cl) to the mixture and stir for 30 minutes, c. Add sodium sulfite (Na2SO3) to the mixture and stir for an additional 30 minutes, d. Add sodium carbonate (Na2CO3) to the mixture to adjust the pH to 9-10, e. Add 4-bromo-2,3-dihydro-1-benzofuran-7-amine hydrochloride to the mixture and stir for 1 hour, f. Extract the product with ethyl acetate and dry the organic layer with sodium sulfate (Na2SO4), g. Evaporate the solvent to obtain 4-bromo-2,3-dihydro-1-benzofuran-7-amine

properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCYIMKGSWJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dihydrobenzofuran-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.